

An In-depth Technical Guide to Benzyl Salicylate (CAS No. 118-58-1)

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Compound of Interest

Compound Name: *Benzyl Salicylate*

Cat. No.: *B121037*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate (CAS No. 118-58-1) is a benzoate ester of salicylic acid and benzyl alcohol. It is a colorless liquid with a faint, sweet, floral odor.^{[1][2]} This compound is utilized in a variety of applications, including as a fragrance ingredient in cosmetics and personal care products, and as a UV light absorber.^{[1][3][4]} In recent years, **benzyl salicylate** has garnered scientific interest for its potential biological activities, including estrogenic effects and protective roles against chemotherapy-induced cell death, making it a subject of study for researchers in toxicology and drug development. This guide provides a comprehensive overview of the technical data and experimental methodologies related to **benzyl salicylate**.

Physicochemical Properties

A summary of the key physicochemical properties of **benzyl salicylate** is presented in Table 1. This data is crucial for understanding its behavior in various experimental and formulation settings.

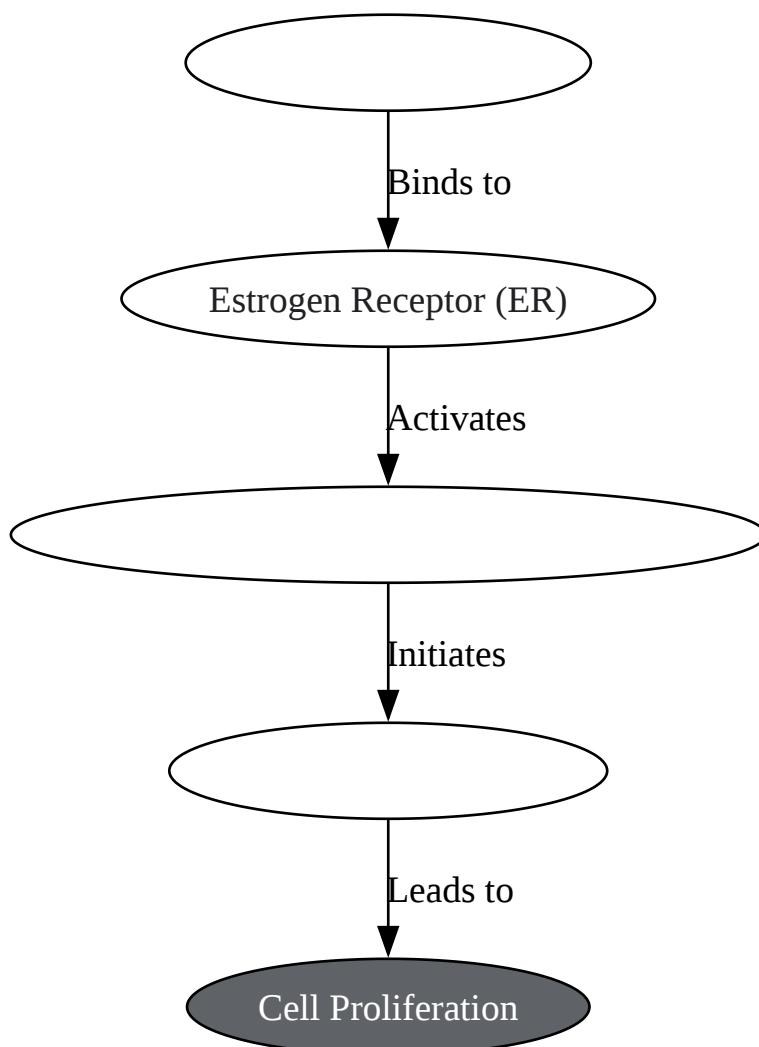
Property	Value	References
CAS Number	118-58-1	
Molecular Formula	C ₁₄ H ₁₂ O ₃	
Molecular Weight	228.24 g/mol	
Appearance	Colorless, viscous liquid	[2]
Melting Point	18-20 °C	[2]
Boiling Point	320 °C	
Solubility	Slightly soluble in water; soluble in ethanol and ether.	[2] [3]
Density	~1.175 g/cm ³ at 20°C	[1]
Vapor Pressure	7.8 x 10 ⁻⁵ mm Hg at 25 °C	
Refractive Index	~1.580 at 20°C	

Biological Activities and Mechanisms of Action

Benzyl salicylate exhibits several biological activities, with the most notable being its potential endocrine-disrupting effects and its protective role in certain cellular stress models.

Estrogenic Activity

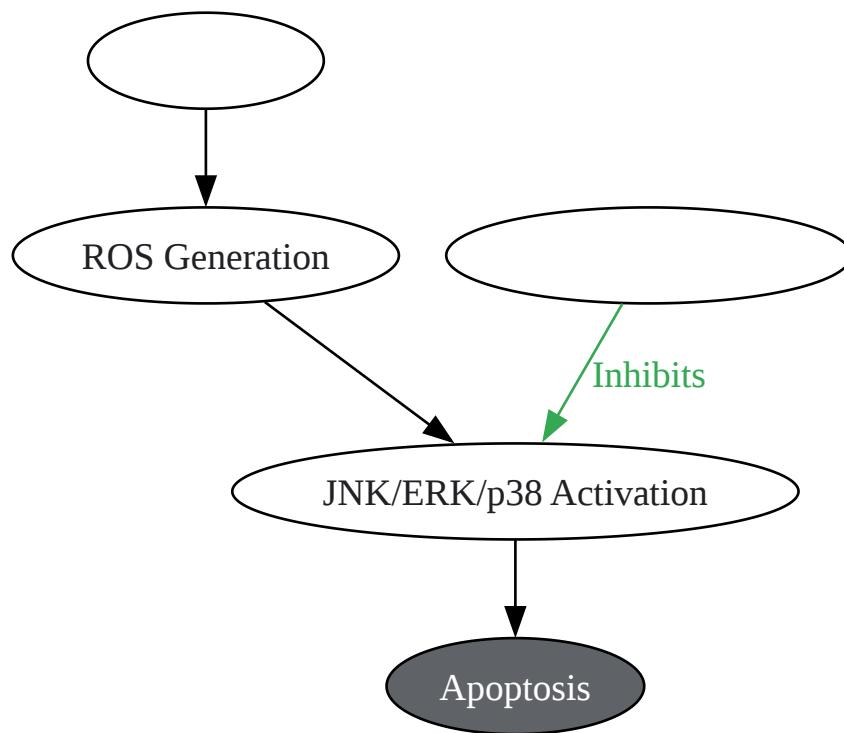
Benzyl salicylate has been shown to possess estrogenic activity in in vitro studies. Research using the MCF-7 human breast cancer cell line has demonstrated that **benzyl salicylate** can weakly bind to estrogen receptors and elicit estrogenic responses.



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Nephroprotective Effects

Studies have indicated that **benzyl salicylate** can protect against cisplatin-induced apoptosis in renal proximal tubule cells (LLC-PK1). This protective effect is mediated through the modulation of the MAPK signaling pathway.



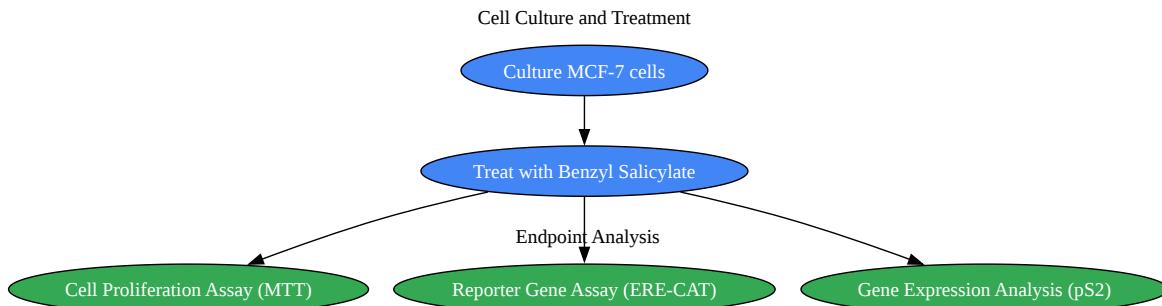
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Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the biological activities of **benzyl salicylate**.

Estrogenic Activity Assessment in MCF-7 Cells

This protocol outlines the steps to assess the estrogenic activity of **benzyl salicylate** using the MCF-7 human breast cancer cell line.



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4.1.1. Cell Culture and Treatment:

- Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- For experiments, switch to a phenol red-free medium containing charcoal-stripped FBS to eliminate exogenous estrogens.
- Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, larger plates for gene expression studies).
- After 24 hours, treat the cells with varying concentrations of **benzyl salicylate** (e.g., 10⁻⁸ to 10⁻⁴ M). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17 β -estradiol).

4.1.2. Cell Proliferation (MTT) Assay:

- Following treatment for a specified period (e.g., 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).
- Measure the absorbance at 570 nm using a microplate reader.

4.1.3. ERE-CAT Reporter Gene Assay:

- Transfect MCF-7 cells with an estrogen response element (ERE)-driven chloramphenicol acetyltransferase (CAT) reporter plasmid.
- After transfection, treat the cells with **benzyl salicylate** as described above.
- After 24-48 hours, prepare cell lysates and perform a CAT assay by measuring the acetylation of [¹⁴C]chloramphenicol.
- Quantify the results using thin-layer chromatography and autoradiography or a liquid scintillation counter.

Nephroprotection Assessment in LLC-PK1 Cells

This protocol details the investigation of **benzyl salicylate**'s protective effects against cisplatin-induced apoptosis in the LLC-PK1 porcine kidney proximal tubule cell line.

4.2.1. Cell Culture and Treatment:

- Culture LLC-PK1 cells in Medium 199 supplemented with 3% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.
- Seed cells and allow them to reach approximately 80% confluency.
- Pre-treat cells with **benzyl salicylate** (e.g., 10-100 µM) for a specified duration (e.g., 1 hour).
- Co-treat the cells with a nephrotoxic concentration of cisplatin (e.g., 25 µM) for 24 hours.

4.2.2. Apoptosis Detection (Hoechst 33342 Staining):

- After treatment, wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde for 15 minutes.

- Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.
- Wash the cells with PBS and visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

4.2.3. Western Blot Analysis of Apoptosis-Related Proteins:

- Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
- Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and phosphorylated forms of JNK, ERK, and p38.
- After washing, incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vitro Genotoxicity: Chromosomal Aberration Test

This protocol is based on the OECD 473 guideline for the in vitro mammalian chromosomal aberration test.

4.3.1. Cell Culture and Treatment:

- Use a suitable mammalian cell line, such as Chinese Hamster Lung (CHL) cells.
- Expose the cells to at least three concentrations of **benzyl salicylate**, with and without a metabolic activation system (S9 mix), for a short duration (e.g., 3-6 hours).
- Include a long-term exposure group (e.g., 24 hours) without S9 mix.

4.3.2. Metaphase Arrest and Harvesting:

- At a suitable time after treatment (approximately 1.5 normal cell cycle lengths), add a metaphase-arresting agent (e.g., colcemid).
- Harvest the cells by trypsinization.

4.3.3. Chromosome Preparation and Analysis:

- Treat the cells with a hypotonic solution and fix them in a methanol/acetic acid solution.
- Drop the cell suspension onto clean glass slides and air-dry.
- Stain the slides with Giemsa.
- Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

Toxicology and Safety

The toxicological profile of **benzyl salicylate** is essential for its risk assessment.

Parameter	Species	Route	Value	References
Acute Oral LD ₅₀	Rat	Oral	2227 mg/kg	[5]
Acute Dermal LD ₅₀	Rabbit	Dermal	14150 mg/kg	[5]
Skin Sensitization	Human	Dermal	Potential sensitizer	[5] [6]
Genotoxicity	In vitro	-	Non-genotoxic in chromosomal aberration test	
Reproductive/Developmental Toxicity	Rat	Oral	Effects observed at high doses	

Benzyl salicylate is considered a weak skin sensitizer in humans and its use in cosmetic products is regulated.[5][6] In a repeated-dose and reproductive/developmental toxicity screening test in rats, effects on organs such as the thymus, liver, and epididymis, as well as developmental effects, were observed at higher doses.

Conclusion

This technical guide provides a detailed overview of the core scientific information on **benzyl salicylate** (CAS No. 118-58-1). The presented data on its physicochemical properties, biological activities, and toxicological profile, along with detailed experimental protocols, serve as a valuable resource for researchers, scientists, and professionals in drug development. The dual nature of **benzyl salicylate** as a potential endocrine disruptor and a cytoprotective agent highlights the need for continued research to fully elucidate its mechanisms of action and to accurately assess its risk-benefit profile in various applications.

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